2-(3-Fluorobenzoyl)thiazole
Overview
Description
2-(3-Fluorobenzoyl)thiazole is a chemical compound with the molecular formula C10H6FNOS. It is a member of the thiazole family, which is known for its diverse biological activities. The compound consists of a thiazole ring substituted with a 3-fluorobenzoyl group, making it a valuable building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorobenzoyl)thiazole typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the reaction of a primary thioamide with an α-haloketone under basic conditions. For this compound, the specific reactants would be 3-fluorobenzoyl chloride and thioamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorobenzoyl)thiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position due to its electron-rich nature.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the thiazole ring.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens and nitrating agents under acidic conditions.
Nucleophilic Substitution: Reagents such as amines and thiols are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine would yield 5-bromo-2-(3-fluorobenzoyl)thiazole .
Scientific Research Applications
2-(3-Fluorobenzoyl)thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Fluorobenzoyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The fluorobenzoyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorobenzoyl)thiazole
- 2-(3-Chlorobenzoyl)thiazole
- 2-(3-Bromobenzoyl)thiazole
Uniqueness
2-(3-Fluorobenzoyl)thiazole is unique due to the presence of the fluorine atom in the benzoyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
(3-fluorophenyl)-(1,3-thiazol-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNOS/c11-8-3-1-2-7(6-8)9(13)10-12-4-5-14-10/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEBMBZNPBSCCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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